
7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one, also known as CHIR-99021, is a small molecule inhibitor that is widely used in scientific research. It was first discovered in 2008 as a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme involved in a wide range of cellular processes including glycogen metabolism, gene expression, and cell differentiation. Since then, CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Mécanisme D'action
7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one exerts its biological effects by inhibiting the activity of GSK-3, which is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. GSK-3 has been implicated in the regulation of glycogen metabolism, gene expression, cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3 activity, 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one can modulate these processes and promote various biological effects.
Biochemical and Physiological Effects:
7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one has been shown to have a wide range of biochemical and physiological effects in various cell types and animal models. In addition to promoting cell differentiation and survival, 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one has been shown to regulate glucose metabolism, insulin signaling, and lipid metabolism. It has also been shown to modulate the activity of various signaling pathways, including the Wnt, Hedgehog, and Notch pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one is its high potency and selectivity for GSK-3 inhibition. This allows for precise modulation of GSK-3 activity in various cell types and animal models. However, one limitation of 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one is its relatively short half-life, which requires frequent dosing in animal models. In addition, 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one can have off-target effects at high concentrations, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one. One area of interest is the potential therapeutic applications of 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one in various diseases, including cancer, diabetes, and neurological disorders. Another area of interest is the development of more potent and selective GSK-3 inhibitors with longer half-lives and fewer off-target effects. Finally, there is a need for further research on the molecular mechanisms underlying the biological effects of 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one, including its effects on various signaling pathways and cellular processes.
Méthodes De Synthèse
The synthesis of 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one involves several steps, including the condensation of 2,6-dimethylphenol with 2-chloroacetyl chloride to form 2-chloro-6-(2,6-dimethylphenoxy)acetamide, which is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to yield the intermediate 2-chloro-6-(2,6-dimethylphenoxy)quinazoline. The final product, 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one, is obtained by reacting the intermediate with sodium hydride and methyl iodide.
Applications De Recherche Scientifique
7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one has been widely used in scientific research as a tool to study the role of GSK-3 in various cellular processes. It has been shown to inhibit GSK-3 activity in both in vitro and in vivo models, leading to a wide range of biological effects. For example, 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one has been used to promote the differentiation of embryonic stem cells into various cell types, including neurons, cardiomyocytes, and pancreatic beta cells. It has also been shown to enhance the survival and function of transplanted cells in animal models of diabetes and Parkinson's disease.
Propriétés
IUPAC Name |
7-chloro-2,2,3-trimethyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-11(2)13-9-6-7(12)4-5-8(9)10(15)14(11)3/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCFBOHJXVHADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=C(C=CC(=C2)Cl)C(=O)N1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2635913.png)
![3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2635914.png)
![3-[3-Methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoic acid](/img/structure/B2635915.png)
![Ethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2635916.png)
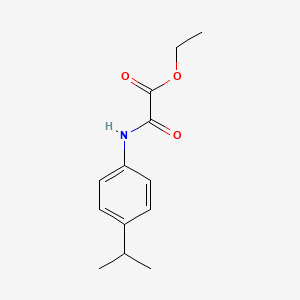
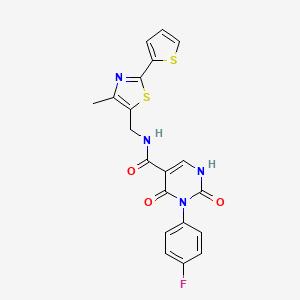

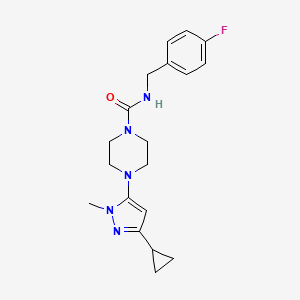
![(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B2635925.png)
![2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2635926.png)
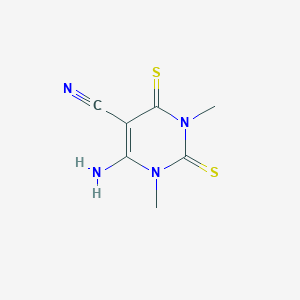

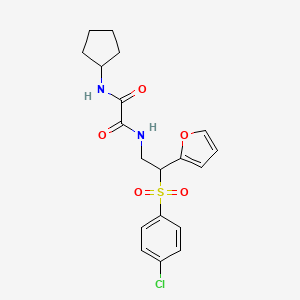
![2-[(4-Methoxynaphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B2635935.png)